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Compound of Interest

Compound Name: Dgdg

Cat. No.: B12416303 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Digalactosyldiacylglycerol (DGDG) is a major glycolipid component of photosynthetic

membranes in plants, algae, and cyanobacteria.[1] Its relative abundance and structural

similarity to other galactolipids make it an excellent candidate as an internal standard for

quantitative lipidomics studies. The use of a reliable internal standard is crucial for accurate

and reproducible quantification of lipid species, as it corrects for variations in sample extraction,

processing, and instrument response.[2] These application notes provide a detailed protocol for

the use of DGDG as an internal standard in a typical plant lipidomics workflow using liquid

chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation
The use of a DGDG internal standard allows for the accurate quantification of various lipid

classes in a sample. Below is a sample table summarizing quantitative data from a hypothetical

lipidomics analysis of Arabidopsis thaliana leaves under control and phosphate-starvation

conditions. The data is expressed in nmol/mg of dry weight.

Table 1: Quantification of Major Lipid Classes in Arabidopsis thaliana Leaves
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Lipid Class
Control (nmol/mg
dry weight)

Phosphate
Starvation
(nmol/mg dry
weight)

Fold Change

MGDG 45.2 ± 3.1 38.5 ± 2.5 0.85

DGDG 22.8 ± 1.9 35.1 ± 2.8 1.54

PC 15.6 ± 1.2 8.9 ± 0.9 0.57

PE 10.3 ± 0.8 6.2 ± 0.5 0.60

PG 8.5 ± 0.7 12.1 ± 1.1 1.42

PI 3.1 ± 0.3 1.5 ± 0.2 0.48

PS 1.2 ± 0.1 0.7 ± 0.1 0.58

SQDG 5.4 ± 0.4 9.8 ± 0.9 1.81

Data are presented as mean ± standard deviation (n=5). MGDG

(Monogalactosyldiacylglycerol), DGDG (Digalactosyldiacylglycerol), PC (Phosphatidylcholine),

PE (Phosphatidylethanolamine), PG (Phosphatidylglycerol), PI (Phosphatidylinositol), PS

(Phosphatidylserine), SQDG (Sulfoquinovosyldiacylglycerol).

Experimental Protocols
Preparation of DGDG Internal Standard Stock Solution
A precise and accurate internal standard stock solution is fundamental for quantitative analysis.

Materials:

DGDG standard (e.g., Avanti Polar Lipids)

Chloroform/Methanol (2:1, v/v), HPLC grade

Glass vial with PTFE-lined cap

Analytical balance
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Gas-tight syringe

Protocol:

Accurately weigh approximately 1 mg of DGDG standard into a clean glass vial.

Record the exact weight.

Add the appropriate volume of chloroform/methanol (2:1, v/v) to the vial to achieve a final

concentration of 1 mg/mL. For example, if 1.05 mg of DGDG is weighed, add 1.05 mL of the

solvent mixture.

Cap the vial tightly and vortex thoroughly until the DGDG is completely dissolved.

Store the stock solution at -20°C. This stock solution should be stable for several months.

Lipid Extraction from Plant Tissue with DGDG Internal
Standard
This protocol is adapted from standard lipid extraction methods, incorporating the DGDG
internal standard.

Materials:

Fresh plant tissue (e.g., Arabidopsis thaliana leaves)

Liquid nitrogen

Mortar and pestle

Chloroform, Methanol, and Water (HPLC grade)

DGDG internal standard stock solution (1 mg/mL)

Centrifuge tubes (glass, with PTFE-lined caps)

Centrifuge
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Nitrogen gas stream evaporator

Protocol:

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen

to quench metabolic activity.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powdered tissue to a glass centrifuge tube.

Add 2 mL of a chloroform/methanol (1:2, v/v) mixture to the tissue powder.

Spike-in Internal Standard: Add a known amount of the DGDG internal standard stock

solution. For a 100 mg sample, a 10 µL spike of a 1 mg/mL DGDG stock solution is a good

starting point. The exact amount should be optimized based on the expected abundance of

endogenous lipids and the sensitivity of the mass spectrometer.

Vortex the mixture vigorously for 1 minute.

Add 2 mL of chloroform and vortex for 1 minute.

Add 1.6 mL of water and vortex for 1 minute.

Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette

and transfer it to a new clean glass tube.

Dry the lipid extract under a gentle stream of nitrogen gas.

Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis

(e.g., 200 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis for DGDG Quantification
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass

spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Parameters (example):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic

acid

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%

formic acid

Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually

increase the percentage of mobile phase B to elute the lipids based on their polarity.

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

MS Parameters (example for a triple quadrupole in MRM mode):

Lipid Class Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

DGDG (Internal

Standard)

Varies by fatty acid

composition

Characteristic

fragments

Optimized for specific

instrument

DGDG (Endogenous)
Scan for various

species

Confirm with

fragmentation

Optimized for specific

instrument

Note: The specific MRM transitions for DGDG will depend on the fatty acid composition of the

standard used and the endogenous species of interest. It is crucial to optimize these

parameters on the specific instrument being used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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